1-(3-Aminooxolan-3-yl)but-3-yn-1-one is a chemical compound characterized by its unique molecular structure, which includes an oxolan ring and a butyne moiety. This compound is classified as an amino ketone due to the presence of both an amino group and a carbonyl group. Its molecular formula is , and it has a molecular weight of 153.18 g/mol. The compound's IUPAC name reflects its structural features, specifically highlighting the oxolan ring and the alkyne functional group.
Methods and Technical Details:
The synthesis of 1-(3-Aminooxolan-3-yl)but-3-yn-1-one typically involves the reaction of but-3-yn-1-ol with an appropriate amine under controlled conditions. This reaction often requires the presence of a catalyst and specific temperature and pressure settings to achieve high purity and yield.
In industrial settings, the synthesis may be optimized for efficiency, cost-effectiveness, and safety through methods such as continuous flow reactors and advanced purification techniques, ensuring that the final product meets strict specifications for its intended applications.
Structure Data:
The compound features a distinct molecular structure that combines an oxolan ring with a butyne moiety. The structural representation can be described using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | C₈H₁₁NO₂ |
Molecular Weight | 153.18 g/mol |
IUPAC Name | 1-(3-aminooxolan-3-yl)but-3-yn-1-one |
InChI | InChI=1S/C8H11NO2/c1-2-3-7(10)8(9)4-5-11-6-8/h1H,3-6,9H2 |
InChI Key | HYDCMFFOJXLFEY-UHFFFAOYSA-N |
Canonical SMILES | C#CCC(=O)C1(CCOC1)N |
This structure indicates that the compound possesses both alkyne and carbonyl functionalities, contributing to its chemical reactivity and potential applications.
Types of Reactions:
1-(3-Aminooxolan-3-yl)but-3-yn-1-one can participate in several chemical reactions:
Common Reagents and Conditions:
Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various halides (for substitution) are commonly used in these reactions. The specific conditions under which these reactions are conducted are crucial for achieving the desired products.
The mechanism of action for 1-(3-Aminooxolan-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound may modulate their activity, potentially leading to biological effects such as inhibition of microbial growth or modulation of metabolic pathways. This aspect is particularly relevant in research focused on its biological activities.
Physical Properties:
The physical properties of 1-(3-Aminooxolan-3-yl)but-3-yn-1-one include:
Chemical Properties:
The compound exhibits several notable chemical properties:
These properties are essential for understanding how the compound behaves in various environments and applications.
1-(3-Aminooxolan-3-yl)but-3-yn-1-one has several scientific applications:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8